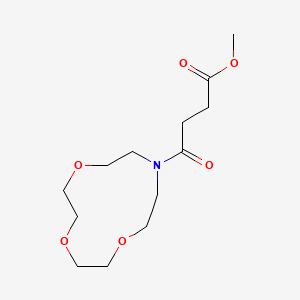

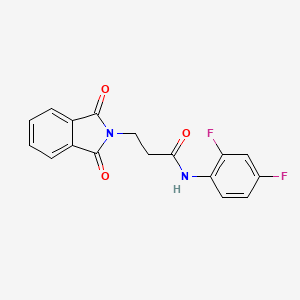

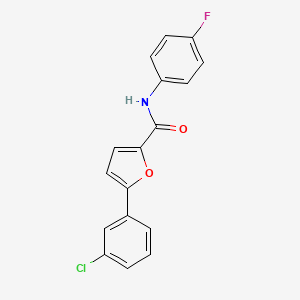

N-(4-methylphenyl)-N'-2-pyridinylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-methylphenyl)-N'-2-pyridinylurea" refers to a compound involved in various chemical studies and applications, particularly in the field of medicinal chemistry and materials science. It belongs to a class of compounds known for their versatile chemical properties, which allow them to participate in a range of chemical reactions and form the basis of many synthetic pathways for the development of therapeutic agents and high-performance materials.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including but not limited to coupling reactions like the Sonogashira coupling, which is frequently used for the construction of complex molecules containing pyridine units and various substituents. For example, the synthesis and characterization of organosoluble, thermally stable, and hydrophobic polyimides derived from pyridine-containing diamines highlight the importance of precise synthetic strategies in obtaining compounds with desired properties (Huang et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as doramapimod , are known to inhibit P38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation.

Mode of Action

Compounds with similar structures, like doramapimod, inhibit their targets by binding to them, thereby preventing their normal function . This interaction can lead to changes in cellular processes, such as signal transduction pathways.

Biochemical Pathways

P38 map kinase, a potential target of orthotup, is involved in various cellular processes, including inflammation and stress responses . Inhibition of this kinase could potentially affect these pathways.

Result of Action

Inhibition of a kinase like p38 map kinase could potentially lead to reduced inflammation and stress responses in cells .

Safety and Hazards

properties

IUPAC Name |

1-(4-methylphenyl)-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCQAJEVHDIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355072 |

Source

|

| Record name | Urea, N-(4-methylphenyl)-N'-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N-(4-methylphenyl)-N'-2-pyridinyl- | |

CAS RN |

13256-75-2 |

Source

|

| Record name | Urea, N-(4-methylphenyl)-N'-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)

![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)